3-(2-Bromoethoxy)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-(2-bromoethoxy)thiophene |
InChI |
InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2 |
InChI Key |
ALSSUPAAWXPLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromoethoxy Thiophene and Analogous Systems
Strategies for Introducing the Bromoethoxy Moiety onto Thiophene (B33073) Scaffolds
The introduction of the 2-bromoethoxy group onto a thiophene ring is a critical step that can be achieved through several reliable synthetic routes. These methods typically involve the formation of an ether linkage between a thiophene precursor and a bromoethanol-derived fragment.
A primary strategy for constructing the ether bond in 3-(2-bromoethoxy)thiophene is the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with a suitable alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.comjk-sci.com In this context, the synthesis would involve the deprotonation of 3-hydroxythiophene to form a thiophene-based alkoxide (a thienolate), which then acts as a nucleophile. rsc.org This nucleophile attacks an electrophilic bromo-containing compound, such as 1,2-dibromoethane (B42909).
The reaction proceeds via an SN2 mechanism, where the thienolate ion displaces a bromide ion from 1,2-dibromoethane. masterorganicchemistry.comwvu.edu To favor the desired mono-alkylation product and minimize side reactions like dialkylation or elimination, reaction conditions must be carefully controlled. chemspider.com The use of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is common for generating the alkoxide. jk-sci.comchemspider.com Dipolar aprotic solvents can be employed to enhance the reaction rate. jk-sci.com
A representative reaction is the alkylation of tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane, which selectively yields the monoalkylated product. chemspider.com This demonstrates the feasibility of selectively reacting one bromine atom in 1,2-dibromoethane. A similar principle applies to the synthesis of this compound from 3-hydroxythiophene.
Table 1: Key Features of Williamson Ether Synthesis for this compound
| Feature | Description | Reference |
| Reaction Type | SN2 Nucleophilic Substitution | masterorganicchemistry.comjk-sci.com |
| Nucleophile | 3-Thienolate (from 3-hydroxythiophene) | rsc.org |
| Electrophile | 1,2-Dibromoethane | chemspider.com |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | jk-sci.comchemspider.com |
| Key Challenge | Controlling selectivity to achieve mono-alkylation | chemspider.com |
Alkylation is a fundamental process for forming carbon-carbon or carbon-heteroatom bonds. In the synthesis of this compound, the key step is the O-alkylation of a 3-hydroxythiophene precursor. rsc.org The enolate derived from 3-hydroxythiophene, formed by treatment with a base, can be effectively O-alkylated with high regioselectivity. rsc.org
The alkylating agent of choice is typically 1,2-dibromoethane. This reagent provides both the ethyl spacer and the terminal bromine atom required for the final product. The reaction between the 3-hydroxythiophene anion and 1,2-dibromoethane results in the formation of the desired ether linkage. One study demonstrated the successful mono-alkylation of a phenol (B47542) using 1,2-dibromoethane and potassium carbonate in acetone, yielding the bromoethoxy-functionalized aromatic compound. chemspider.com This serves as a strong model for the analogous reaction on a thiophene scaffold.
Precursor Synthesis of Halogenated Thiophenes for Subsequent Functionalization
The successful synthesis of complex thiophene derivatives often hinges on the availability of correctly functionalized precursors. Halogenated thiophenes, particularly 3-bromothiophene (B43185), are versatile intermediates that allow for a wide range of subsequent chemical modifications. orgsyn.org
Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by the direct bromination of thiophene, which would overwhelmingly yield the 2- and 2,5-disubstituted products due to the higher reactivity of the α-positions. wikipedia.org Therefore, indirect methods are required.
One of the most common laboratory-scale preparations involves the selective debromination of 2,3,5-tribromothiophene. wikipedia.org The tribrominated precursor is readily available through the exhaustive bromination of thiophene. orgsyn.org The subsequent removal of the two α-bromine atoms can be achieved using zinc powder in acetic acid. tandfonline.com
Another significant route is the isomerization of the more easily accessible 2-bromothiophene (B119243). This can be accomplished by treating 2-bromothiophene with sodamide in liquid ammonia, which induces rearrangement to the more thermodynamically stable 3-isomer. tandfonline.com More modern, catalytic approaches for this isomerization have also been developed, using catalysts such as acidic zeolites to facilitate the conversion. google.com
Table 2: Comparison of Synthetic Routes to 3-Bromothiophene
| Method | Starting Material | Key Reagents | Advantage | Reference |
| Debromination | 2,3,5-Tribromothiophene | Zinc, Acetic Acid | Established laboratory method | wikipedia.orgtandfonline.com |
| Isomerization | 2-Bromothiophene | Sodamide, Liquid Ammonia | Utilizes a more accessible starting isomer | tandfonline.com |
| Catalytic Isomerization | 2-Bromothiophene | Acidic Zeolite Catalyst | Potentially more scalable and environmentally friendly | google.com |
Controlling the position of substituents on the thiophene ring is a central challenge in thiophene chemistry. mdpi.com The inherent electronic properties of the thiophene ring dictate that electrophilic substitution occurs preferentially at the C2 and C5 positions. uoanbar.edu.iq Achieving functionalization at the C3 or C4 positions often requires specialized strategies.
One powerful approach is the use of directing groups. These groups are temporarily installed on the thiophene ring to guide a reaction to a specific, otherwise disfavored, position. For instance, a pH-sensitive directing group can be employed to facilitate C-H activation pathways, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov
Palladium-catalyzed cross-coupling and C-H activation reactions have also emerged as indispensable tools for the regioselective functionalization of thiophenes. mdpi.com These methods allow for the direct arylation or other functionalization at specific C-H bonds, often with high selectivity that is difficult to achieve with classical methods. This control is essential for building complex thiophene-based molecules. mdpi.com
General Synthetic Advances for Thiophene Derivatives Applicable to this compound
The field of heterocyclic chemistry is continually evolving, with new methods offering greater efficiency, selectivity, and atom economy. nih.govbohrium.com Several modern synthetic strategies for preparing thiophene derivatives could be applied to the synthesis of this compound or its precursors.
Metal-catalyzed heterocyclization reactions are a powerful methodology for the regioselective synthesis of substituted heterocycles from readily available acyclic precursors. rsc.orgmdpi.com These reactions often involve the cyclization of functionalized alkynes bearing a sulfur atom, providing a direct and atom-economical route to the thiophene core. nih.gov Similarly, iodine-promoted heterocyclization of substrates like 1-mercapto-3-yn-2-ols offers a facile route to 3-iodothiophenes, which are versatile intermediates for further functionalization. bohrium.comrsc.org
Furthermore, the development of one-pot and multicomponent reactions has streamlined the synthesis of highly substituted thiophenes. bohrium.comrsc.org These procedures combine multiple reaction steps into a single operation without isolating intermediates, saving time, and reducing waste. Such advanced strategies represent the forefront of thiophene synthesis and hold promise for creating novel derivatives in a more efficient and sustainable manner. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grmdpi.com These reactions, such as those developed by Suzuki, Heck, Negishi, and Buchwald-Hartwig, have revolutionized the synthesis of complex molecules for pharmaceuticals and materials science. eie.gr In the context of synthesizing this compound and its analogs, copper- and palladium-catalyzed systems are particularly relevant for forging the key ether (C-O) bond.
The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org Modern iterations of this reaction often use soluble copper catalysts with various ligands, which can operate under milder conditions than the traditional high-temperature procedures that required stoichiometric copper powder. wikipedia.orgarkat-usa.org For the synthesis of this compound, this typically involves the coupling of a 3-halothiophene with 2-bromoethanol (B42945) or ethylene (B1197577) glycol, or alternatively, 3-hydroxythiophene with a 1,2-dihaloethane.
Parallel to copper-catalyzed methods, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful technique for C-N bond formation, and its principles have been extended to the synthesis of aryl ethers (Buchwald-Hartwig ether synthesis). wikipedia.orgorgsyn.org These reactions employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) has been crucial in expanding the scope and efficiency of this transformation, allowing for the coupling of a wide array of substrates under relatively mild conditions. youtube.com
The choice between a copper- or palladium-based system depends on factors like substrate scope, functional group tolerance, and cost. While palladium catalysts often offer higher turnover numbers and milder conditions, copper catalysts can be more cost-effective and are highly effective for specific transformations like ether synthesis. arkat-usa.orgorgsyn.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Aryl Ethers
| Reaction Type | Aryl Halide/Pseudohalide | Nucleophile | Catalyst System | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Ullmann Condensation | 4-Chloronitrobenzene | Phenol | Copper | KOH | Not Specified | Classic example of Ullmann ether synthesis. | wikipedia.org |
| Ullmann-Type Coupling | Aryl Bromides | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | Efficient O-arylation in non-polar solvents; electron-poor aryl bromides give highest yields. | arkat-usa.org |
| Buchwald-Hartwig Ether Synthesis | Aryl Mesylates | Various Alcohols | Pd(OAc)₂ / CM-phos | Cs₂CO₃ | Toluene | Highly effective for coupling aryl mesylates with alcohols, demonstrating broad applicability. | orgsyn.org |
| Suzuki-Miyaura Coupling | 2,5-Bis(borolane) functionalized 3-(6-bromohexyl)thiophene | 4'-Bromo-2,2':6',2''-terpyridine (Brtpy) | Peppsi-IPr | K₂CO₃ | Toluene/Methanol | Demonstrates functionalization of a thiophene core via cross-coupling, analogous to ether formation. | rsc.org |
Intramolecular Cyclization and Condensation Reactions
Intramolecular reactions that form cyclic structures are a cornerstone of synthetic chemistry, providing efficient pathways to complex molecular architectures from a single precursor. In the synthesis of systems analogous to this compound, particularly those involving fused rings, intramolecular cyclization and condensation reactions are invaluable. Two prominent examples are the Bradsher cyclization and the Dieckmann condensation.
The Bradsher cyclization is an intramolecular electrophilic aromatic substitution (a type of Friedel-Crafts reaction) used to synthesize polycyclic aromatic compounds. chemrxiv.org The reaction typically involves the acid-catalyzed cyclization of a biaryl aldehyde or ketone. For instance, a thiophene derivative bearing an appropriate side chain can undergo cyclization to form a naphtho[2,3-b]thiophene (B1219671) core, a structure that is electronically and structurally analogous to functionalized thiophenes. chemrxiv.org The efficiency of the cyclization often depends on the choice of acid catalyst, with reagents like polyphosphoric acid or BF₃ etherate being commonly employed. chemrxiv.org
The Dieckmann condensation (or Dieckmann cyclization) is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-keto ester. libretexts.orglibretexts.org This reaction is particularly effective for forming five- and six-membered rings, which are relatively strain-free. libretexts.org The resulting cyclic β-keto ester is a versatile intermediate that can be further modified, for example, through alkylation and decarboxylation, to produce substituted cyclopentanones and cyclohexanones. libretexts.org This methodology can be applied to create alicyclic rings fused to a thiophene core, thereby generating complex thiophene-based systems. The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group within the same molecule, followed by elimination of an alkoxide. libretexts.org
Table 2: Examples of Intramolecular Cyclization and Condensation Reactions
| Reaction Name | Starting Material | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Dieckmann Cyclization | 1,6-Diesters (e.g., Diethyl hexanedioate) | Base (e.g., NaOEt) | Five-membered cyclic β-keto ester | Forms 5- and 6-membered rings efficiently; driven by deprotonation of the product. | libretexts.orglibretexts.org |
| Dieckmann Cyclization | 1,7-Diesters | Base (e.g., NaOEt) | Six-membered cyclic β-keto ester | Product is a versatile intermediate for further synthesis (e.g., 2-substituted cyclohexanones). | libretexts.org |
| Bradsher Cyclization | 2-Arylmethyl-3-thiophene-carboxaldehyde derivatives | Acid catalyst (e.g., PPA, BF₃·OEt₂) | Naphtho[2,3-b]thiophene derivatives | An intramolecular Friedel-Crafts type reaction for creating fused aromatic systems. | chemrxiv.org |
| Friedel-Crafts Acylation (Intramolecular) | Acid chloride derived from a Grignard carbonation product (e.g., 5a in Scheme 1) | Acid catalyst | Hydroxy naphthothiophene (e.g., 2b in Scheme 1) | Cyclization via an acyl chloride to form a fused keto-thiophene system. | chemrxiv.org |
Reactivity and Transformational Chemistry of 3 2 Bromoethoxy Thiophene
Reactivity of the Bromoethoxy Group as a Leaving Group
The bromoethoxy substituent features a primary alkyl bromide. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com This makes the bromide an excellent leaving group in substitution reactions. The reactivity of alkyl halides generally follows the trend I > Br > Cl, placing alkyl bromides in a favorable position of reactivity for many synthetic applications. msu.edu
The primary alkyl bromide of the ethoxy chain is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This allows for the displacement of the bromide ion by a wide array of nucleophiles, providing a straightforward route to a diverse range of 3-substituted thiophene (B33073) derivatives. evitachem.com These reactions are fundamental for introducing new functional groups onto the side chain.
For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, a precursor for amines or for use in click chemistry. Other common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively. msu.edupearson.com
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Cyanide | NaCN | ![]() | 3-(Thiophen-3-yloxy)propanenitrile |
| Azide | NaN3 | ![]() | 3-(2-Azidoethoxy)thiophene |
| Hydroxide (B78521) | NaOH | ![]() | 2-(Thiophen-3-yloxy)ethanol |
| Thiolate | NaSPh | ![]() | 3-(2-(Phenylthio)ethoxy)thiophene |
| Amine | NH(CH3)2 | ![]() | N,N-dimethyl-2-(thiophen-3-yloxy)ethanamine |
The conversion of the bromo group into other functionalities is a cornerstone of Functional Group Interconversion (FGI) strategies. ub.edu FGI is a critical aspect of multi-step organic synthesis, allowing for the strategic manipulation of a molecule's reactive sites. This compound serves as a valuable substrate in this context, where the robust thiophene ring remains intact while the side chain is modified. vanderbilt.edu
The transformation of the bromide into a nitrile, for example, changes the electronic nature and reactivity of the side chain, opening up new synthetic possibilities. This approach allows chemists to build molecular complexity in a controlled and stepwise manner. The conversion of alkyl halides to other functional groups like alcohols, ethers, esters, and amines are classic FGI transformations. vanderbilt.edu
| Starting Functional Group | Reagents | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alkyl Bromide | KCN in DMSO | Nitrile (-CN) | Cyanoethoxythiophene |
| Alkyl Bromide | 1. NaN3; 2. H2, Pd/C | Primary Amine (-NH2) | Aminoethoxythiophene |
| Alkyl Bromide | CH3COONa, then H3O+ | Alcohol (-OH) | Hydroxyethoxythiophene |
| Alkyl Bromide | NaOCH3 | Ether (-OCH3) | Methoxyethoxythiophene |
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic heterocycle, making it more reactive towards electrophilic attack than benzene. pearson.com The substituent at the 3-position significantly influences the regioselectivity of these reactions.
The 3-alkoxy group on the thiophene ring is an activating, ortho-, para-director. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 2- and 5-positions. The attack at the 2-position is generally favored due to the greater stability of the resulting cationic intermediate (sigma complex). researchgate.net Therefore, electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly yield the 2-substituted product. masterorganicchemistry.com
| Reaction | Reagents | Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DMF | 2-Bromo-3-(2-bromoethoxy)thiophene |
| Nitration | HNO3/H2SO4 | 3-(2-Bromoethoxy)-2-nitrothiophene |
| Acylation | (CH3CO)2O, H3PO4 | 1-(3-(2-Bromoethoxy)thiophen-2-yl)ethanone |
A powerful method for functionalizing thiophenes involves the formation of organometallic intermediates. jcu.edu.au While the title compound lacks a halogen on the thiophene ring for a direct halogen-metal exchange, this technique is crucial for related bromo-thiophenes. wikipedia.orgnih.gov For this compound itself, the most common approach to form an organometallic intermediate is through deprotonation (metallation). The protons on the thiophene ring are acidic, with the proton at the 2-position being the most acidic.
Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures results in selective deprotonation at the 2-position to form 3-(2-bromoethoxy)thiophen-2-yllithium. researchgate.net This potent nucleophile can then react with a variety of electrophiles to install a wide range of substituents at the 2-position. It is crucial that this reaction is performed at low temperatures (e.g., -78 °C) to prevent potential side reactions involving the bromoethoxy group.
| Electrophile | Reagent | Product |
|---|---|---|
| Carbon Dioxide | CO2(s), then H3O+ | This compound-2-carboxylic acid |
| Aldehyde | CH3CHO, then H3O+ | 1-(3-(2-Bromoethoxy)thiophen-2-yl)ethanol |
| Silylating Agent | (CH3)3SiCl | 3-(2-Bromoethoxy)-2-(trimethylsilyl)thiophene |
| Boronic Ester Precursor | B(OiPr)3, then H3O+ | (3-(2-Bromoethoxy)thiophen-2-yl)boronic acid |
Polymerization Initiated or Propagated by the Bromoethoxy Moiety
The bromoethoxy group can serve as a handle for polymerization processes. The terminal bromide is an effective initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this scenario, the thiophene unit acts as a core from which polymer chains (e.g., polystyrene, poly(methyl methacrylate)) can be grown, leading to well-defined star or graft copolymers with a thiophene moiety at their center or as a pendant group.
Alternatively, the entire this compound molecule can serve as a monomer or a precursor to a monomer for the synthesis of conjugated polymers. Polythiophenes are a major class of conducting polymers with applications in organic electronics. researchgate.net The thiophene ring can be polymerized through oxidative chemical or electrochemical methods, for instance using iron(III) chloride (FeCl3), to yield poly(this compound). utexas.edursc.org The resulting polymer has a conjugated backbone with pendant bromoethoxy groups, which can be subsequently modified using the nucleophilic substitution reactions described in section 3.1.1.
| Strategy | Description | Resulting Polymer Type |
|---|---|---|
| ATRP Initiation | The bromoethoxy group initiates the polymerization of vinyl monomers (e.g., styrene). | Thiophene-core star polymer or graft copolymer. |
| Oxidative Polymerization | The thiophene rings are coupled using an oxidant like FeCl3 to form a polythiophene backbone. | Poly(this compound), a functionalized conjugated polymer. |
| Cross-Coupling Polycondensation | After converting the thiophene into a di-functional monomer (e.g., 2,5-dibromo-3-(2-bromoethoxy)thiophene), it can be polymerized via methods like Suzuki or Stille coupling. | Regioregular, functionalized conjugated polymer. |
Role in Advanced Macromolecular and Supramolecular Architectures
Monomer for Conjugated Polythiophenes and Copolymers
The 3-(2-Bromoethoxy)thiophene molecule is a valuable monomer for creating functional polythiophene derivatives. The bromoethoxy group can be either retained, modified post-polymerization, or used to influence polymer properties, leading to materials with tailored electronic and physical characteristics.
Synthesis of Electronically Active Polythiophene Derivatives
Polythiophenes substituted at the 3-position with alkoxy groups are a significant class of electronically active polymers. nih.gov The synthesis of polymers such as poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) and poly(3-methoxyethoxythiophene) demonstrates the utility of monomers structurally related to this compound. semanticscholar.orgresearchgate.net These polymers are typically synthesized through chemical or electrochemical oxidative polymerization. researchgate.net
The process involves converting the monomer into a polymer chain where the thiophene (B33073) rings are linked, creating a π-conjugated backbone responsible for electronic conductivity. The alkoxy side chains, such as the ethoxy group in this case, enhance the solubility and processability of the resulting polymer without detrimentally affecting the electronic properties. nih.govresearchgate.net In fact, functionalization at the 3-position is a key strategy for modifying the planarity of the polymer backbone, which in turn influences electron transport along and between polymer chains. researchgate.net
The resulting poly(3-alkoxythiophene)s can exhibit mixed ionic and electronic conductivity. The conductivity of these materials can be significantly increased through doping. For instance, polymers doped with agents like iron(III) chloride (FeCl₃) or iodine vapor can see their conductivity increase by several orders of magnitude. researchgate.net
| Property | Description |
| Polymerization Method | Chemical or electrochemical oxidative polymerization. researchgate.net |
| Side Chain Function | Enhances solubility and processability; can be modified post-polymerization. nih.govresearchgate.net |
| Electronic Properties | Forms a π-conjugated backbone capable of p-doping to achieve high conductivity. pkusz.edu.cn |
| Conductivity | Undoped states typically have low conductivity (10⁻⁴–10⁻³ S/cm), which increases significantly upon doping (10⁻³–10⁻² S/cm). researchgate.net |
Fabrication of Metallo-Supramolecular Polymers
Metallo-supramolecular polymers (MSPs) are materials formed by the self-assembly of monomeric units (unimers) and metal ions. Thiophene-containing unimers are frequently used to create MSPs with interesting electrochromic and optical properties. mdpi.comresearchgate.netnih.gov While direct polymerization of this compound into an MSP is not typical, its role as a precursor to the essential unimer is critical.
The synthesis of a suitable unimer often involves a central thiophene-based core flanked by metal-coordinating ligands, such as terpyridine (tpy). mdpi.commdpi.com The reactive bromoethoxy group on this compound can be exploited in cross-coupling reactions (e.g., Stille or Sonogashira coupling) to attach these terpyridine end-groups. This modular approach allows for the creation of bis(tpy) unimers with a thienyl core.
Once synthesized, these unimers can be assembled with metal ions like Iron(II) or Zinc(II) to form the final metallo-supramolecular polymer. mdpi.commdpi.com The properties of the resulting Fe-MSPs, such as their optical contrast and coloration efficiency, are highly dependent on the structure of the unimer, making the initial design of the thiophene-based precursor fundamentally important. mdpi.comnih.gov
Building Block for Oligomers and Complex Molecular Scaffolds
Beyond its use as a monomer, this compound is a key component in the bottom-up synthesis of discrete oligomers and larger, complex molecular systems. Its defined structure and reactive handle facilitate its precise placement within larger architectures.
Incorporation into Tetrathiafulvalene-Thiophene Dyads and Assemblies
The compound this compound is used directly in the synthesis of donor-σ-acceptor systems, such as dyads of tetrathiafulvalene (B1198394) (TTF) and thiophene. ias.ac.in In a reported synthesis, it participates in a classical SN2 reaction. A TTF precursor is first treated with cesium hydroxide (B78521) monohydrate (CsOH·H₂O) to deprotonate a hydroxyl group, making it nucleophilic. Subsequently, this compound is added to this solution, where the nucleophilic TTF derivative displaces the bromide ion, forming a stable ether linkage between the TTF and thiophene moieties. ias.ac.in
Precursor in the Synthesis of Fused Polycyclic Thiophene Systems
Fused polycyclic thiophene systems are important materials in organic electronics due to their planar structures and extended π-conjugation. thieme-connect.de Palladium-catalyzed intramolecular C-H arylation is a powerful technique to construct these fused rings. nih.govkobe-u.ac.jpresearchgate.net Thiophene derivatives containing a tethered aryl halide are common precursors for this transformation.
This compound can serve as a foundational precursor for creating such molecules. The synthetic strategy would involve first modifying the bromoethoxy side chain. For example, the bromide could be substituted with an iodophenol via a Williamson ether synthesis. This creates a precursor molecule where a thiophene ring is tethered to an iodoaryl group. In the presence of a palladium catalyst, an intramolecular C-H activation and coupling reaction can occur between the C-I bond of the aryl group and a C-H bond on the thiophene ring, resulting in a new, fused sulfur-containing tricyclic compound. kobe-u.ac.jp This method provides an efficient, atom-economical route to complex, rigid molecular scaffolds. kobe-u.ac.jp
Contribution to Graphene Nanoribbon Precursors
The bottom-up synthesis of atomically precise graphene nanoribbons (GNRs) relies on the design of specific molecular precursors that polymerize and then cyclize on a surface. nih.govresearchgate.netarxiv.org Incorporating heteroatoms like sulfur into the GNR backbone is a known strategy to fine-tune their electronic properties. nih.gov
The synthesis of these precursors is often modular, using coupling reactions like Suzuki-Miyaura to connect various aromatic building blocks. nih.gov In this context, this compound is a valuable starting material for one of these building blocks. The bromoethoxy group provides a reactive site for coupling reactions. For instance, the bromine can be converted into a boronic ester, or the thiophene ring can be further halogenated at the 2- and 5-positions. This functionalized thiophene can then be incorporated into a larger precursor molecule through a "shotgun" synthesis approach, where multiple components are combined in a one-pot reaction to build a complex GNR precursor. nih.gov This allows for the precise placement of a 3-alkoxy-substituted thiophene unit within the final GNR structure, influencing its electronic bandgap and solubility. nih.gov
Applications in Advanced Materials Science and Engineering
Organic Electronic Materials
Conjugated organic materials are the focus of intensive research for their use as organic semiconductors. nih.gov Thiophene-based molecules and polymers are of significant interest for their potential applications in organic electronics. nih.gov The performance of these organic electronic devices is heavily dependent on the composition of the active layer. beilstein-journals.org
3-(2-Bromoethoxy)thiophene is a key monomer for synthesizing the active semiconductor layers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). juniperpublishers.comnbinno.com Thiophene-based materials are promising for these applications due to their electron-rich nature and highly delocalized π-electron systems, which facilitate charge transport. beilstein-journals.orgjuniperpublishers.com Fused thiophene (B33073) structures, in particular, are widely used in the construction of semiconductors for OLEDs and OFETs. beilstein-journals.orgmdpi.com
The bromoethoxy side chain on the thiophene ring serves two primary functions. Firstly, it enhances the solubility of the monomer and the resulting polymer in common organic solvents. utexas.edu This improved processability is critical for fabricating uniform, large-area thin films required for device manufacturing using techniques like spin coating or ink-jet printing. researchgate.net Secondly, the terminal bromine atom is a reactive site that can be utilized in post-polymerization modification, allowing for the fine-tuning of the material's electronic properties to meet the specific requirements of OFETs or OLEDs. The development of materials from such precursors is crucial for advancing flexible and printed electronics. nbinno.comnih.gov
| Device Type | Role of Thiophene-Based Polymer | Key Properties Influenced by Monomer |
| OFETs | Active semiconductor layer for charge transport | Charge carrier mobility, solution processability, film morphology beilstein-journals.orgmdpi.comresearchgate.net |
| OLEDs | Emissive layer or charge transport layer | Luminescence efficiency, color tuning, operational stability beilstein-journals.orgjuniperpublishers.comrsc.org |
The polymerization of monomers like this compound leads to the formation of polythiophenes, which are a major class of organic semiconductors. nih.gov These materials are foundational to the active layer in organic photovoltaic (OPV) devices, where they function as the electron donor material in a bulk heterojunction with an electron acceptor, often a fullerene derivative. nih.govbohrium.commdpi.com
| Property | Influence of Monomer Structure | Impact on Photovoltaic Device |
| Energy Levels (HOMO/LUMO) | Tuned by side-chain electronics and conjugation | Determines open-circuit voltage (Voc) and charge transfer efficiency nankai.edu.cn |
| Absorption Spectrum | Modified by the polymer backbone and side chains | Affects light harvesting and short-circuit current (Jsc) mdpi.com |
| Solid-State Packing | Governed by side-chain length and interactions | Influences charge carrier mobility and fill factor (FF) nih.govbohrium.com |
Functional Materials for Optoelectronic Devices
The versatility of this compound extends to a broad range of functional materials for optoelectronic devices. taylorfrancis.com Thiophene-based compounds are integral to the design of materials that interact with light and electricity, finding use in applications beyond transistors and solar cells, such as sensors and electrochromic devices. mdpi.com
The synthesis of π-conjugated materials from precursors like this compound allows for the creation of materials with specific electro-optical properties. taylorfrancis.com By incorporating this monomer into copolymers or macrocycles, chemists can precisely control the electronic and physical properties of the final material. rsc.org For example, combining electron-donating thiophene units with electron-accepting units allows for the creation of donor-acceptor (D-A) type polymers with tailored intramolecular charge transfer characteristics, which is a key strategy for developing materials for nonlinear optics and other advanced optoelectronic applications. taylorfrancis.comrsc.org The ability to create these complex architectures relies on the availability of versatile building blocks like functionalized bromothiophenes. nih.gov
Development of Catalytic and Photoreactive Systems
Beyond electronics, thiophene-based materials are gaining attention for their potential in catalytic and photoreactive systems. Their conjugated structures allow them to absorb light and engage in electron transfer processes, making them suitable candidates for photocatalysis.
This compound can be used as a monomer in the synthesis of conjugated microporous polymers (CMPs) for heterogeneous photocatalysis. rsc.org These materials combine the photoactive nature of the thiophene-based conjugated skeleton with a high surface area and porous structure. This unique combination makes them effective as stable, recyclable, metal-free photocatalysts for organic transformations. rsc.org
The synthesis of these polymeric frameworks involves the polymerization of functionalized monomers. The bromoethoxy group on the thiophene ring can serve as a reactive handle to either link the monomer into the growing polymer network or to subsequently functionalize the catalyst with specific active sites. By incorporating thiophene units, the resulting polymer can absorb visible light, generate electron-hole pairs, and drive chemical reactions, such as the synthesis of benzimidazoles. rsc.org The development of these thiophene-embedded networks represents a promising avenue for creating efficient and sustainable catalytic systems. rsc.org
Computational and Theoretical Investigations of 3 2 Bromoethoxy Thiophene
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rdd.edu.iq This method is effective for predicting the geometric and electronic properties of conjugated organic molecules like thiophene (B33073) derivatives. e3s-conferences.org Calculations are typically performed using a functional, such as Becke’s three-parameter hybrid functional (B3LYP), combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comsemanticscholar.org
For 3-(2-Bromoethoxy)thiophene, DFT calculations would begin with geometry optimization to find the most stable, minimum-energy conformation. scienceacademique.com The resulting optimized structure provides key parameters such as bond lengths and bond angles. Based on studies of similar thiophene molecules, the bond lengths within the thiophene ring are expected to show partial double-bond character due to aromaticity. jchps.com The C-S bond lengths are typically longer than the C-C bonds within the ring. The geometry of the bromoethoxy sidechain would also be determined, revealing the spatial arrangement of the atoms.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Data is illustrative and based on typical values for thiophene derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-S (ring) | 1.72 - 1.75 |
| C=C (ring) | 1.37 - 1.38 | |
| C-C (ring) | 1.42 - 1.43 | |
| C-O (ether) | 1.36 - 1.43 | |
| C-Br | 1.93 - 1.97 | |
| Bond Angle (°) | C-S-C (ring) | ~92 |
| C-O-C (ether) | ~118 | |
| O-C-C (side chain) | ~109 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. semanticscholar.orgnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. semanticscholar.org For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring. researchgate.net The LUMO is also likely to be distributed across the π-system of the thiophene ring, with potential contributions from the bromoethoxy substituent. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound Values are illustrative and based on calculations for similar brominated and substituted thiophenes. semanticscholar.orgjchps.com
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.comresearchgate.net
In the MEP map of this compound, the most negative regions (red) are expected to be located around the electronegative sulfur and oxygen atoms, identifying them as likely sites for electrophilic interaction. researchgate.net The hydrogen atoms of the thiophene ring and the ethyl group will likely show regions of positive potential (blue), making them potential sites for nucleophilic interaction. core.ac.uk The MEP map provides a clear, visual guide to the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by transforming the calculated wave function into a localized Lewis structure representation. q-chem.comsphinxsai.com This analysis quantifies the stabilization energy (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals, which are key to molecular stability. researchgate.net
Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound Data is illustrative and based on NBO analysis of related heterocyclic compounds.
| Atom | Predicted Natural Charge (e) |
|---|---|
| S (Thiophene) | -0.45 to -0.55 |
| O (Ether) | -0.50 to -0.60 |
| Br | -0.15 to -0.25 |
| C (bonded to S) | +0.20 to +0.30 |
| C (bonded to O) | +0.10 to +0.20 |
Theoretical Predictions of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. scispace.com These calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor to improve agreement with experimental data. scienceacademique.com
For this compound, theoretical calculations would predict characteristic vibrational modes. These would include C-H stretching and bending modes, C=C and C-C stretching vibrations of the thiophene ring, and the characteristic C-S stretching mode. jchps.com The bromoethoxy substituent would introduce additional identifiable frequencies, such as C-O-C stretching from the ether linkage, C-Br stretching, and various CH₂ wagging and twisting modes. These theoretical predictions are invaluable for interpreting and assigning bands in experimentally recorded spectra. semanticscholar.org
Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies are illustrative and based on DFT calculations for substituted thiophenes. jchps.comscispace.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (ring) | 3100 - 3150 | Stretching of C-H bonds on the thiophene ring |
| C-H stretching (alkyl) | 2900 - 3000 | Stretching of C-H bonds on the ethoxy group |
| C=C stretching (ring) | 1500 - 1550 | Aromatic ring stretching |
| C-C stretching (ring) | 1350 - 1450 | Aromatic ring stretching |
| C-O-C stretching | 1050 - 1150 | Asymmetric stretch of the ether linkage |
| C-S stretching (ring) | 650 - 750 | Stretching of the carbon-sulfur bonds in the ring |
| C-Br stretching | 550 - 650 | Stretching of the carbon-bromine bond |
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-(2-Bromoethoxy)thiophene, are not documented in the searched scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental Infrared (IR) spectrum for this compound, detailing the characteristic absorption bands (in cm⁻¹) for its functional groups (C-S, C-O, C-Br, aromatic C-H), is not available in the reviewed sources.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Published mass spectrometry data, including the molecular ion peak (m/z) and fragmentation pattern for this compound, could not be found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax), is not present in the available literature.
X-ray Diffraction for Solid-State Structure Determination
There are no available X-ray crystallography studies for this compound, and therefore, no data on its solid-state structure, crystal system, or unit cell dimensions can be provided.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The viability of 3-(2-Bromoethoxy)thiophene as a precursor for advanced materials is contingent upon its accessible and environmentally responsible synthesis. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more streamlined and sustainable routes.
Key areas for investigation include:
One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from readily available precursors like 3-hydroxythiophene or 3-bromothiophene (B43185) could significantly improve efficiency. This would minimize intermediate isolation and purification steps, reducing solvent usage and energy consumption.
Green Solvents and Catalysts: Exploring the use of greener solvents, such as bio-derived solvents or supercritical fluids, in place of traditional volatile organic compounds (VOCs) is crucial. Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant metals or organocatalysts, would align with the principles of green chemistry.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability.
Direct C-H Functionalization: Investigating direct C-H etherification of the thiophene (B33073) ring would be a highly atom-economical approach, avoiding the need for pre-functionalized thiophene starting materials.
A comparison of potential synthetic approaches is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Williamson Ether Synthesis | Well-established reactivity. | Often requires strong bases and harsh conditions. |
| Mitsunobu Reaction | Mild reaction conditions. | Generates stoichiometric phosphine (B1218219) oxide waste. |
| Direct C-H Functionalization | High atom economy, fewer steps. | Selectivity and reactivity control can be difficult. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control. | Requires specialized equipment and process optimization. |
Expansion into Novel Polymer and Supramolecular Architectures
The bromoethoxy side chain of this compound is a key feature that enables the creation of complex and functional macromolecular structures. This reactive handle can be exploited both during and after polymerization to generate materials with tailored properties.
Future work should focus on:
Living and Controlled Polymerizations: Applying techniques like Grignard Metathesis (GRIM) polymerization or other controlled polymerization methods to this compound could yield well-defined polymers with controlled molecular weights and low dispersity. This precision is essential for establishing clear structure-property relationships.
Post-Polymerization Modification: The pendant bromoethyl group serves as an ideal site for nucleophilic substitution reactions after the polythiophene backbone has been formed. This allows for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, phosphonates) without interfering with the polymerization process. This strategy opens the door to creating a library of polymers with diverse functionalities from a single parent polymer.
Supramolecular Assembly: The ether and terminal bromide functionalities can be leveraged to direct non-covalent interactions. For instance, the bromide could be converted to a group capable of hydrogen bonding or metal coordination, guiding the self-assembly of polymer chains into highly ordered films and nanostructures. This is critical for optimizing charge transport in electronic devices.
Block Copolymers and Graft Polymers: The monomer can be used to synthesize block copolymers, combining the conductive properties of polythiophene with the unique characteristics of other polymer blocks (e.g., insulating, hydrophilic, or biocompatible). This could lead to the development of self-assembling materials for advanced applications.
| Architectural Class | Enabling Chemistry | Potential Properties & Applications |
| Linear Homopolymers | GRIM Polymerization, Oxidative Polymerization. | Basic conductive and optical properties. |
| Functionalized Polymers | Post-polymerization nucleophilic substitution. | Tunable solubility, sensor capabilities, bio-conjugation. |
| Block Copolymers | Controlled radical or living polymerization methods. | Self-assembly into ordered nanostructures for electronics. |
| Supramolecular Networks | Hydrogen bonding, metal-ligand coordination. | Enhanced charge mobility, stimuli-responsive materials. |
Exploration of New Applications in Emerging Functional Materials
While polythiophenes are established in fields like organic electronics, the unique functional handle of this compound allows for its exploration in more specialized and emerging technological areas. pkusz.edu.cnphysicsjournal.net Research should be directed towards leveraging the post-polymerization modification capability to design materials for specific, high-value applications.
Promising avenues include:
Chemical and Biological Sensors: Functional groups that specifically interact with target analytes (e.g., ions, small molecules, proteins) can be grafted onto the polythiophene backbone. Binding events could then be transduced into a measurable optical or electrical signal, forming the basis of highly sensitive and selective sensors.
Smart Coatings and Surfaces: Attaching stimuli-responsive moieties (e.g., thermoresponsive polymers, photo-switchable molecules) could lead to surfaces that change their properties, such as wettability or color, in response to external triggers.
Drug Delivery Systems: The polymer backbone could be functionalized with biocompatible groups and drug molecules, potentially leading to controlled-release systems where the conductive nature of the polymer could be used for triggered release.
Interfacial Layers in Optoelectronics: Tailoring the side chains with specific functional groups can modify the work function and surface energy of the polymer. This makes it a prime candidate for developing improved hole-injection or electron-blocking layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), enhancing efficiency and stability. sigmaaldrich.comucl.ac.uk
Advanced Computational Modeling for Predictive Material Design
To accelerate the discovery and optimization of materials derived from this compound, a synergistic approach combining experimental synthesis with advanced computational modeling is essential. nih.govrsc.org Predictive modeling can screen potential structures and properties before undertaking time-consuming and resource-intensive lab work.
Future computational efforts should include:
Quantum-Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the electronic properties (e.g., band gap, HOMO/LUMO levels) of polymers with different side-chain functionalizations. nih.gov This can guide the design of materials with optimal electronic characteristics for specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and self-assembly of these polymers in thin films. nih.gov Understanding how different side chains affect polymer packing and ordering is critical for maximizing charge mobility in electronic devices.
Machine Learning (ML) and AI: By training ML models on existing experimental and computational data, it is possible to develop algorithms that can rapidly predict the properties of new, unsynthesized polymer structures. gatech.eduacs.org This data-driven approach can significantly accelerate the materials discovery process, identifying promising candidates for synthesis and testing. gatech.edumdpi.com This represents a shift from traditional trial-and-error discovery to a more intelligent, predictive materials design paradigm. mit.edu
| Modeling Technique | Predicted Properties | Impact on Material Design |
| Density Functional Theory (DFT) | Band gap, orbital energies, absorption spectra. | Guides synthesis towards materials with desired optical/electronic properties. rsc.org |
| Molecular Dynamics (MD) | Polymer conformation, thin-film morphology, packing. | Optimizes side-chain structure for improved charge transport. nih.gov |
| Machine Learning (ML) | Structure-property relationships from large datasets. | High-throughput virtual screening of candidate polymers to accelerate discovery. acs.org |
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Bromoethoxy)thiophene, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves alkylation of thiophene derivatives with 2-bromoethanol under nucleophilic substitution conditions. For example, bromoethylation of 3-hydroxythiophene can be achieved using NaH as a base in DMF, which facilitates deprotonation and enhances nucleophilicity . Alternatively, brominated intermediates (e.g., 3-bromomethylthiophene) may undergo etherification with ethylene glycol derivatives. Key variables include solvent polarity (DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometry of the bromoethylating agent. Yields often range from 60–80%, with side products like di-substituted derivatives forming if excess bromoethanol is used .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR confirms the ethoxy chain (δ 3.6–4.2 ppm for -OCH- and δ 1.2–1.5 ppm for -CHBr) and thiophene protons (δ 6.8–7.2 ppm). C-NMR identifies the brominated carbon (δ 30–35 ppm) and ether linkage (δ 65–70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 221.0 for CHBrOS) and fragments like Br loss (m/z 141) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, S, and Br percentages .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model the electron density distribution, highlighting nucleophilic sites (e.g., sulfur in thiophene) and electrophilic regions (e.g., bromine). HOMO-LUMO gap analysis predicts charge-transfer behavior, aiding in designing Suzuki or Ullmann couplings. For instance, the bromoethoxy group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with palladium catalysts . Experimental validation via X-ray crystallography or IR spectroscopy can confirm computational predictions .
Q. What strategies minimize side reactions (e.g., debromination or polymerization) during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Reactions at ≤0°C suppress radical pathways that cause debromination .
- Catalyst Selection : Palladium(0) catalysts (e.g., Pd(PPh)) in anhydrous THF mitigate undesired β-hydride elimination .
- Protecting Groups : Temporarily blocking the thiophene sulfur with acetyl groups prevents oxidation during bromoethoxy activation .
Q. How do structural modifications (e.g., substituting bromine with iodine) alter the electronic properties of this compound?
- Methodological Answer : Iodine substitution increases polarizability and reduces bond dissociation energy, enhancing photophysical activity. UV-Vis spectroscopy shows redshifted absorption peaks (Δλ ~20 nm) due to heavier atom effects. Electrochemical studies (cyclic voltammetry) reveal lower oxidation potentials for iodo derivatives, making them suitable for optoelectronic materials .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary significantly across studies?
- Methodological Answer : Discrepancies arise from:
- Purification Methods : Column chromatography (Hexane/EtOAc) vs. recrystallization (hexane) can lead to 10–15% yield differences due to solubility variations .
- Reagent Purity : Commercial 2-bromoethanol often contains traces of diols, which compete in alkylation and reduce efficiency .
- Analytical Sensitivity : LC-MS with <1 ppm detection limits identifies low-abundance byproducts that older GC-MS methods might miss .
Research Applications
Q. How is this compound utilized in designing bioactive molecules?
- Methodological Answer : The bromoethoxy group serves as a versatile handle for click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores. For example, coupling with triazole-containing moieties generates antifungal agents targeting CYP51A1 (lanosterol demethylase) . In vitro assays (MIC values) against Candida albicans show IC values <1 µM when combined with azole groups .
Method Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




2)
